molecular formula C15H19NO4 B5134673 methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate

methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate

Cat. No. B5134673
M. Wt: 277.31 g/mol
InChI Key: VRTUBJCBOFROFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate is a chemical compound that falls under the category of benzoates. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant interest in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and viruses. The compound may also work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. The compound has also been found to have antifungal activity against Candida albicans. In addition, it has been shown to have antiviral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing the efficacy of new antibiotics and antiviral agents. However, one limitation of using this compound is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research on methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate. One area of interest is its potential use in cancer research. Further studies are needed to determine its efficacy as a cancer treatment and to understand its mechanism of action. Another area of interest is its potential use in the development of new antibiotics and antiviral agents. Future research may also focus on the development of new synthesis methods for this compound to improve its yield and purity.
In conclusion, methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate is a chemical compound that has gained significant interest in scientific research. Its broad-spectrum antimicrobial activity and potential use in cancer research make it a promising compound for future studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine.

Synthesis Methods

The synthesis of methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate involves the reaction of 4-hydroxybenzoic acid with cyclopentylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization.

Scientific Research Applications

Methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate has been extensively studied for its potential use in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. The compound has also been studied for its potential use in cancer research.

properties

IUPAC Name

methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-15(18)11-6-8-13(9-7-11)20-10-14(17)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTUBJCBOFROFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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